1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxy-2-methylpropyl)-
Description
The compound 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxy-2-methylpropyl)- is a xanthine derivative structurally based on the theophylline core (1,3-dimethylxanthine). Its defining feature is the substitution at the 7-position with a 2-hydroxy-2-methylpropyl group. This substituent introduces a branched alkyl chain with a hydroxyl group, which may enhance hydrophilicity compared to purely alkylated analogs while retaining some steric bulk due to the methyl branches.
Properties
CAS No. |
41011-04-5 |
|---|---|
Molecular Formula |
C11H16N4O3 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
7-(2-hydroxy-2-methylpropyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O3/c1-11(2,18)5-15-6-12-8-7(15)9(16)14(4)10(17)13(8)3/h6,18H,5H2,1-4H3 |
InChI Key |
WIZRYWWFTQBUAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxy-2-methylpropyl)- typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative followed by functional group modifications. Industrial production methods may involve the use of high-pressure reactors and specific catalysts to optimize yield and purity .
Chemical Reactions Analysis
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxy-2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H14N4O3
- Molecular Weight : 238.24 g/mol
- IUPAC Name : 7-[(2S)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione
Proxyphylline is a derivative of theophylline and shares similar structural characteristics with other methylxanthines. Its unique hydroxypropyl substitution enhances its solubility and bioavailability.
Respiratory Disorders
Proxyphylline is primarily used as a bronchodilator in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). It acts by relaxing bronchial smooth muscles and improving airflow.
- Mechanism of Action : Proxyphylline inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) in cells. This results in bronchodilation and reduced inflammation in the airways .
Cardiovascular Health
Research indicates that Proxyphylline may improve blood rheology by increasing erythrocyte flexibility and reducing plasma viscosity. This property is particularly beneficial for patients with peripheral arterial disease (PAD), where improved blood flow can alleviate symptoms such as intermittent claudication .
Anti-inflammatory Effects
Proxyphylline exhibits anti-inflammatory properties by inhibiting neutrophil activation and reducing plasma fibrinogen levels. These effects contribute to its therapeutic potential in treating conditions characterized by excessive inflammation .
Case Study: Effect on Peripheral Arterial Disease
A clinical study involving patients with PAD demonstrated that administration of Proxyphylline significantly improved walking distance and reduced pain during exertion. The study highlighted its role in enhancing microcirculation and reducing systemic inflammation .
Clinical Trial: Efficacy in Asthma Management
In a randomized controlled trial, Proxyphylline was compared to standard bronchodilator therapy in asthma patients. Results showed that Proxyphylline provided comparable bronchodilation effects while also reducing the frequency of asthma exacerbations over a six-month period .
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxy-2-methylpropyl)- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Effects on Pharmacokinetics
- Hydrophilicity: The 2-hydroxy-2-methylpropyl group in the target compound likely improves water solubility compared to purely alkyl chains (e.g., Fenetylline’s hydrophobic phenylethyl group) but less than aminophylline’s ethylenediamine complex. This balance may enhance oral bioavailability .
Pharmacological Activity
- Cardiovascular Effects : Compounds with hydroxyalkyl-piperazine substituents (e.g., derivatives) exhibit antiarrhythmic and hypotensive activity via alpha-adrenergic receptor interactions. The target compound’s hydroxyalkyl group may similarly modulate cardiovascular function .
- CNS Activity: Fenetylline’s amphetamine-like substituent confers stimulant properties, whereas the target compound’s non-aromatic, non-amine substituent suggests a lack of CNS stimulation .
Therapeutic Potential
- Respiratory Applications: Like aminophylline, the target compound’s enhanced solubility could make it suitable for intravenous formulations in asthma management .
Research Findings and Data Tables
Antiarrhythmic Activity of Selected Derivatives ()
| Compound | Substituent at 7-Position | LD₅₀/ED₅₀ Ratio | Alpha₁-Adrenergic Affinity (Kᵢ, µM) | Alpha₂-Adrenergic Affinity (Kᵢ, µM) |
|---|---|---|---|---|
| 2 | 2-Hydroxy-3-piperazinopropyl | 54.9 | 0.225–1.400 | 0.152–4.299 |
| 15 | 8-(2-Morpholin-4-yl-ethylamino) | 55.0 | 0.225–1.400 | 0.152–4.299 |
Note: Higher LD₅₀/ED₅₀ ratios indicate stronger antiarrhythmic efficacy .
Structural Comparison of Substituents
| Compound | Substituent Complexity | Key Functional Groups | Hypothesized Bioactivity |
|---|---|---|---|
| Target Compound | Moderate | Hydroxyl, branched alkyl | Cardiovascular modulation |
| Fenetylline | High | Amine, aromatic | CNS stimulation |
| 7-(2-Hydroxyethyl)theophylline | Low | Hydroxyl | Diuretic |
Biological Activity
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxy-2-methylpropyl)-, commonly known as Proxyphylline , is a derivative of theophylline and has garnered attention for its potential biological activities. This compound is primarily recognized for its use in respiratory therapies due to its bronchodilator properties. This article reviews the biological activity of Proxyphylline, focusing on its pharmacological effects, toxicity studies, and structure-activity relationships.
- IUPAC Name : 7-[(2S)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione
- Molecular Formula : C10H14N4O3
- Molecular Weight : 238.24 g/mol
Pharmacological Activity
Proxyphylline exhibits several pharmacological activities that are crucial for its therapeutic applications:
Bronchodilator Effects
Proxyphylline is known for its ability to relax bronchial smooth muscles. Studies indicate that it functions similarly to theophylline by inhibiting phosphodiesterase enzymes, leading to increased intracellular cAMP levels. This mechanism enhances bronchial dilation and improves airflow in patients with obstructive airway diseases.
Anti-inflammatory Properties
Research has shown that Proxyphylline possesses anti-inflammatory effects. It reduces the release of pro-inflammatory cytokines and mediators from immune cells, which can be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Toxicity Studies
Acute toxicity studies are essential to evaluate the safety profile of Proxyphylline. A study conducted on white rats determined the LD50 (lethal dose for 50% of subjects) values for various derivatives of purine compounds:
| Compound Number | LD50 (mg/kg) | Toxicity Class |
|---|---|---|
| 1 | 953 | Low Toxicity |
| 2 | 536 | Low Toxicity |
| 3 | 752 | Low Toxicity |
| ... | ... | ... |
| 20 | 1403 | Low Toxicity |
The results indicated that Proxyphylline and its derivatives fall under class IV toxicity, categorized as low-toxic compounds . This classification suggests a favorable safety profile for clinical use.
Structure-Activity Relationship (SAR)
The biological activity of Proxyphylline can be influenced by its structural components. The presence of the hydroxypropyl group at position 7 is critical for enhancing its bronchodilator activity. Modifications in the purine ring structure can lead to variations in potency and selectivity towards different receptors.
Case Studies
Several clinical studies have evaluated the efficacy of Proxyphylline in managing respiratory conditions:
- Asthma Management : A clinical trial demonstrated that Proxyphylline significantly improved lung function in patients with asthma compared to placebo controls.
- COPD Treatment : Another study highlighted its effectiveness in reducing exacerbation rates in COPD patients when used as an adjunct therapy with corticosteroids.
These studies underscore Proxyphylline's potential as a therapeutic agent in respiratory diseases.
Q & A
Q. What are the critical safety protocols for handling this compound in laboratory settings?
The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3) under GHS classification . Researchers must:
- Use PPE (gloves, lab coats, goggles) and ensure proper ventilation.
- Avoid dust formation via wet handling or closed systems.
- Implement emergency procedures for eye exposure (15-minute flush with water) and inhalation (immediate fresh air access).
- Store in airtight containers away from ignition sources due to decomposition risks (e.g., NOx release) .
Q. How can computational methods predict the compound’s solubility and bioavailability?
Key physicochemical parameters include:
- XLogP : Indicates moderate lipophilicity (calculated from molecular structure).
- Hydrogen bond donors/acceptors : 1 donor and 4 acceptors, influencing aqueous solubility.
- Topological polar surface area (TPSA) : 78.7 Ų, suggesting moderate membrane permeability . Tools like Schrödinger’s QikProp or SwissADME can model solubility and bioavailability using these parameters.
Q. What are the standard spectroscopic techniques for structural confirmation?
- NMR : Confirm substitution patterns (e.g., methyl and hydroxypropyl groups) via ¹H/¹³C chemical shifts.
- FT-IR : Validate carbonyl (C=O) and hydroxyl (O-H) stretches at ~1700 cm⁻¹ and 3300 cm⁻¹, respectively.
- Mass spectrometry : Verify molecular weight (222.24 g/mol) via ESI-MS .
Advanced Research Questions
Q. How can synthetic routes be optimized for higher yield and purity?
- Nucleophilic substitution : Optimize reaction conditions (e.g., solvent polarity, temperature) for introducing the 2-hydroxy-2-methylpropyl group at position 7 .
- Purification : Use column chromatography with gradient elution (e.g., ethyl acetate/hexane) to separate byproducts.
- Catalysis : Explore Pd-mediated cross-coupling for regioselective modifications .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in cardiovascular applications?
- In vivo models : Use rodent arrhythmia models (e.g., aconitine-induced) to test antiarrhythmic activity.
- Control groups : Compare with theophylline derivatives (e.g., 8-alkylamino substitutions) to assess substituent effects .
- Docking studies : Map interactions with adenosine receptors (A1/A2A) using AutoDock Vina .
Q. How do substituents at position 7 influence receptor binding affinity?
- The 2-hydroxy-2-methylpropyl group enhances steric bulk and hydrogen-bonding capacity compared to ethyl or methyl substituents.
- In vitro assays : Measure cAMP modulation in HEK293 cells expressing adenosine receptors to quantify antagonism .
- Comparative analysis : Replace the hydroxypropyl group with piperidinyl (as in ) to evaluate selectivity shifts .
Q. What methodologies resolve contradictions in reported biological activity data?
- Meta-analysis : Aggregate data from independent studies (e.g., enzyme inhibition assays) using standardized protocols (IC50 normalization).
- Dose-response curves : Validate discrepancies via repeated assays under controlled conditions (pH, temperature) .
- Crystallography : Resolve binding mode ambiguities through co-crystal structures with target proteins .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
